Glycerides, C8-10

Description

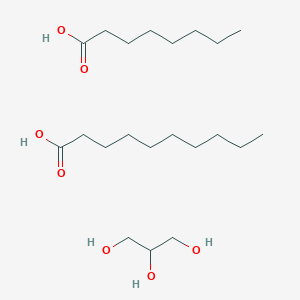

Glycerides, C8-10 (CAS 85536-07-8), also known as LABRASOL®, are synthetic mixtures of mono- and di-glycerides esterified with medium-chain fatty acids (C8: octanoic acid; C10: decanoic acid) and polyethylene glycol (PEG) chains. The fatty acid composition is regulated to contain ≥88% octanoic acid and ≤10% decanoic acid, with minor contributions from lauric acid and other fatty acids . The PEG chains have a degree of polymerization between 2–4, enhancing hydrophilicity and self-emulsifying properties .

Properties

CAS No. |

72480-00-3 |

|---|---|

Molecular Formula |

C21H44O7 |

Molecular Weight |

408.6 g/mol |

IUPAC Name |

decanoic acid;octanoic acid;propane-1,2,3-triol |

InChI |

InChI=1S/C10H20O2.C8H16O2.C3H8O3/c1-2-3-4-5-6-7-8-9-10(11)12;1-2-3-4-5-6-7-8(9)10;4-1-3(6)2-5/h2-9H2,1H3,(H,11,12);2-7H2,1H3,(H,9,10);3-6H,1-2H2 |

InChI Key |

STORWMDPIHOSMF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(=O)O.CCCCCCCC(=O)O.C(C(CO)O)O |

Origin of Product |

United States |

Scientific Research Applications

Nutritional Applications

Medium-chain triglycerides (MCTs), including glycerides C8-10, are primarily utilized in dietary formulations due to their unique metabolic properties.

- Weight Management : Research indicates that MCTs can promote weight loss by enhancing energy expenditure and lipid oxidation. A systematic review highlighted that replacing long-chain triglycerides with MCTs resulted in modest reductions in body weight and fat composition among adults . The meta-analysis of 13 trials showed a decrease in body weight by approximately 0.51 kg when MCTs were consumed instead of long-chain counterparts.

- Ketogenic Diets : Glycerides C8-10 are integral to ketogenic diets, which aim to induce ketosis for weight loss and therapeutic benefits. Studies have demonstrated that octanoic acid can enhance ketone production, making it beneficial for individuals following a ketogenic diet .

Pharmaceutical Applications

Glycerides C8-10 are increasingly recognized for their role in drug delivery systems.

- Transdermal Delivery : Research has shown that formulations containing glycerides C8-10 can enhance the penetration of various drugs through the skin. For instance, a study found that PEG-8 caprylic/capric glycerides significantly increased the transdermal flux of lidocaine compared to standard vehicles . This property is particularly advantageous for developing topical medications.

- Anti-inflammatory Effects : A pilot study investigated the effects of C8 MCT oil on inflammation markers in healthy individuals. While initial findings showed increased levels of beta-hydroxybutyrate (a ketone body), the long-term impact on inflammatory pathways requires further research .

Cosmetic Applications

In the cosmetic industry, glycerides C8-10 are valued for their emollient properties.

- Skin Care Products : These glycerides serve as effective moisturizers and skin conditioning agents. Their ability to enhance skin penetration makes them suitable for formulations aimed at improving the delivery of active ingredients in skin care products .

- Surfactants : Glycerides C8-10 are used as surfactants in cosmetic formulations, helping to stabilize emulsions and improve product texture.

Food Industry Applications

Glycerides C8-10 are also prevalent in food applications due to their functional properties.

- Food Additives : These glycerides are often used as emulsifiers and stabilizers in food products. They help maintain texture and consistency while improving the shelf life of various food items.

- Nutritional Supplements : Glycerides C8-10 are incorporated into nutritional supplements designed for athletes and individuals seeking quick energy sources due to their rapid absorption and metabolism .

Comprehensive Data Table

Comparison with Similar Compounds

Structural Comparison

Structural Insights :

- PEGylation: this compound uniquely incorporate PEG chains, improving water solubility and reducing reliance on lipolysis for activation compared to non-PEGylated glycerides (e.g., Alkyl-(C8-C10)-glycerides) .

- Chain Length : Medium-chain C8/C10 fatty acids confer better metabolic absorption vs. long-chain glycerides (e.g., triglycerides in pitaya seed oil) .

Key Findings :

- Antimicrobial Activity: Non-PEGylated glycerides (e.g., monolaurin) and alkyl polyglycosides (C8-10 APG) exhibit stronger antimicrobial effects than PEGylated C8-10 glycerides, likely due to direct membrane disruption .

- Thermodynamic Stability : PEGylated C8-10 glycerides resist decomposition under high-pressure conditions better than natural glycerides, which degrade in supercritical CO₂ systems .

Preparation Methods

Lipase-Catalyzed Esterification

The esterification of glycerol with caprylic and capric acids using Candida rugosa lipase has been optimized through systematic parameter studies. Key findings include:

-

Reaction Time : Conversion rates plateau after 24 hours, with 33.24% total capric acid conversion into mono-, di-, and tricaprin.

-

Substrate Molar Ratio : A 2.5:1 molar ratio of capric acid to glycerol maximizes conversion, as excess glycerol inhibits lipase activity by dissolving the enzyme in the polar phase.

-

Solvent Selection : Nonpolar solvents with log P values between 3.50 and 4.50 (e.g., hexane, isooctane) enhance lipase activity by maintaining enzyme conformation and substrate solubility.

Table 1: Solvent Effects on C8-10 Glyceride Synthesis

| Solvent | log P | Conversion (%) |

|---|---|---|

| Hexane | 3.50 | 22.81 |

| Isooctane | 4.20 | 22.96 |

| n-Octane | 4.50 | 21.69 |

| Acetone | -0.23 | 0.00 |

Data sourced from enzymatic studies under standardized conditions.

Water Activity Control

Initial water activity (a<sub>w</sub>) critically influences lipase performance. An a<sub>w</sub> of 0.328, maintained using saturated LiBr solutions, maximizes yield by balancing hydrolysis and esterification equilibria. Excess water shifts reactions toward hydrolysis, reducing glyceride formation.

Chemical Synthesis Pathways

Industrial production traditionally relies on chemical catalysis, involving high temperatures (150–250°C) and acid/base catalysts.

Direct Esterification

Glycerol reacts with C8-10 fatty acids under acidic conditions (e.g., sulfuric acid). This method requires post-synthesis purification to remove unreacted acids and catalysts, often necessitating distillation or adsorption.

Transesterification

Triglycerides (e.g., coconut oil) undergo alcoholysis with glycerol, catalyzed by alkaline hydroxides. While cost-effective, this approach yields complex mixtures of mono-, di-, and triglycerides, demanding fractionation for specific applications.

Table 2: Comparison of Enzymatic vs. Chemical Synthesis

| Parameter | Enzymatic | Chemical |

|---|---|---|

| Temperature | 37°C | 150–250°C |

| Catalyst | C. rugosa lipase | H<sub>2</sub>SO<sub>4</sub>, NaOH |

| Conversion Yield | 33.24% | 40–60% |

| Purity | High (minimal byproducts) | Moderate (requires purification) |

| Environmental Impact | Low energy, biodegradable catalyst | High energy, corrosive waste |

Advanced Techniques and Innovations

Immobilized Enzyme Systems

Immobilizing C. rugosa lipase on hydrophobic supports (e.g., octyl-Sepharose) enhances reusability and stability, achieving 85% residual activity after 10 cycles.

Polyglyceryl Ester Modifications

Incorporating polyglyceryl-10 esters improves emulsification properties. These derivatives are synthesized by esterifying polyglycerol with C8-10 fatty acids, yielding branched structures with enhanced hydrophilicity.

Product Characterization and Analysis

Gas chromatography (GC) remains the gold standard for quantifying glyceride species. Under optimal enzymatic conditions, product distributions include:

-

Monocaprin: 0.99%

-

Dicaprin: 14.97%

-

Tricaprin: 17.28%

Residual capric acid (66.76%) indicates incomplete conversion, highlighting opportunities for process intensification .

Q & A

Q. What standard analytical techniques are recommended for characterizing the structural and physicochemical properties of Glycerides, C8-10?

To ensure reproducibility, researchers should employ a combination of chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) with evaporative light scattering detection (ELSD) is optimal for quantifying mono-, di-, and triglyceride ratios . Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H and C) can confirm esterification patterns and fatty acid chain lengths, while differential scanning calorimetry (DSC) assesses thermal stability and phase transitions . For solubility studies, gravimetric analysis under controlled temperature (e.g., 20°C) and agitation is critical, as solubility values (e.g., 46 mg/L) vary with experimental conditions .

Q. How can researchers efficiently conduct a literature review on this compound while avoiding outdated or unreliable sources?

Focus on peer-reviewed journals in lipid chemistry and pharmaceutical sciences using databases like PubMed, Scopus, and Web of Science. Keywords should include "C8-10 glycerides," "medium-chain glycerides," and "LABRASOL" (a common excipient). Exclude non-academic sources (e.g., commercial websites) and prioritize studies with detailed methodology sections. Use citation tracking to identify foundational papers and recent reviews (post-2015) to ensure relevance .

Q. What experimental protocols are essential for assessing the solubility and emulsification properties of this compound in pharmaceutical formulations?

Use the shake-flask method with HPLC validation for equilibrium solubility measurements. For emulsification, conduct dynamic light scattering (DLS) to determine droplet size distribution and zeta potential for stability analysis. Include controls such as polysorbate 80 for comparative studies. Document temperature, pH, and agitation speed, as these factors significantly influence results .

Advanced Research Questions

Q. How can conflicting solubility data for this compound across studies be resolved methodologically?

Discrepancies often arise from variations in solvent purity, temperature calibration, or analytical techniques. To address this:

- Standardize solvents (e.g., USP-grade water) and temperature controls (±0.1°C).

- Validate methods via inter-laboratory studies using reference materials.

- Apply statistical tools (e.g., ANOVA) to compare datasets and identify outliers .

- Report detailed metadata (e.g., humidity, equipment calibration) in supplementary materials .

Q. What advanced experimental designs are suitable for investigating the metabolic pathways of this compound in vitro?

Use C-labeled glycerides in cell culture models (e.g., Caco-2 or hepatocytes) with LC-MS/MS to track metabolite formation. Include kinetic studies to monitor hydrolysis rates via pancreatic lipase. For mechanistic insights, employ siRNA knockdown of lipase genes or inhibitors like Orlistat. Ensure triplicate biological replicates and negative controls (e.g., lipase-free buffers) .

Q. How can researchers optimize chromatographic separation methods to resolve co-eluting glyceride species in complex mixtures?

Implement ultra-high-performance liquid chromatography (UHPLC) with a C18 reverse-phase column and gradient elution (acetonitrile/isopropanol). Use mass spectrometry (MS) in positive ion mode for structural confirmation. For quantification, calibrate with certified reference standards and apply multivariate analysis (e.g., PCA) to distinguish peak clusters .

Q. What statistical approaches are recommended for analyzing variability in glyceride stability studies under accelerated storage conditions?

Apply time-series analysis (e.g., Arrhenius modeling) to predict degradation kinetics. Use Weibull distribution models for shelf-life estimation. For multivariate stability data (e.g., pH, oxidation), employ partial least squares regression (PLSR) to identify critical factors .

Methodological Guidance

- Data Reproducibility : Always include raw data, instrument parameters, and calibration curves in supplementary materials .

- Ethical Reporting : Disclose conflicts of interest and funding sources in the acknowledgments section .

- Peer Review : Pre-submission validation of novel methods by independent labs enhances credibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.